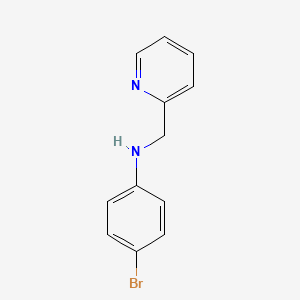

4-bromo-N-(pyridin-2-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBGCBOKYDSVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amine and Pyridine Containing Ligand Research

The academic importance of 4-bromo-N-(pyridin-2-ylmethyl)aniline is best understood within the broader context of amine and pyridine-containing ligands. Pyridine (B92270) and its derivatives are among the most extensively utilized heterocyclic compounds in drug design and coordination chemistry due to their profound effect on pharmacological activity and their ability to form stable complexes with a wide range of metal ions. jscimedcentral.comsemanticscholar.org The nitrogen atom in the pyridine ring, with its available lone pair of electrons, acts as an excellent sigma-donor, facilitating coordination to metal centers. semanticscholar.org

Similarly, aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, finding applications in the production of dyes, polymers, and pharmaceuticals. ketonepharma.comchemicalbook.com The amino group in aniline can also participate in coordination, although its reactivity can be modulated by substituents on the aromatic ring.

This compound synergistically combines these two key functional groups. The pyridylmethyl group introduces a potent metal-binding site, while the bromo-substituted aniline moiety offers several strategic advantages. The bromine atom can be used as a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. chemicalbook.com Furthermore, the electronic properties of the aniline ring, and consequently the coordinating ability of the amine nitrogen, can be fine-tuned by the presence of the bromo substituent.

Strategic Role As a Ligand Precursor and Building Block in Coordination Chemistry

A primary area of academic interest in 4-bromo-N-(pyridin-2-ylmethyl)aniline is its role as a precursor to sophisticated ligands and as a direct building block in coordination chemistry. It can be readily converted into its Schiff base analogue, 4-bromo-N-(pyridin-2-ylmethylidene)aniline, through condensation with a suitable aldehyde. This Schiff base is a highly effective bidentate ligand, coordinating to metal ions through both the imine and pyridine (B92270) nitrogen atoms. nih.gov

The resulting metal complexes have been the subject of detailed structural and functional studies. For instance, complexes of the corresponding Schiff base with nickel(II) and ruthenium(II) have been synthesized and characterized. nih.govchemicalbook.com X-ray crystallographic studies of these complexes reveal distorted octahedral or pseudo-octahedral geometries, where the ligand coordinates in a chelating fashion. nih.govchemicalbook.com These studies provide valuable insights into the influence of the ligand's structure on the coordination geometry and the resulting electronic and magnetic properties of the metal center.

The flexibility of the methylene (B1212753) bridge in this compound itself allows it to act as a versatile ligand, capable of adopting various conformations to accommodate the steric and electronic requirements of different metal ions. This adaptability makes it a valuable building block for the construction of discrete coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). mdpi.comrsc.org

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂ |

| Molecular Weight | 263.14 g/mol |

| CAS Number | 31309-57-6 |

Overview of Current Research Trends and Potential Directions

Established Synthetic Routes and Reaction Conditions

The principal route for the synthesis of this compound is the direct reductive amination of 4-bromoaniline with pyridine-2-carboxaldehyde. This one-pot reaction is typically carried out by first forming the Schiff base intermediate (an imine) from the aniline and aldehyde, followed by in-situ reduction.

The reaction commences with the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of pyridine-2-carboxaldehyde. This is often facilitated by a slightly acidic medium to activate the carbonyl group, followed by dehydration to form the N-(pyridin-2-ylmethylidene)-4-bromoaniline imine. This intermediate is then reduced using a suitable reducing agent to yield the final product, this compound.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) being a common and effective choice due to its mild nature and selectivity. The reaction is typically conducted in a protic solvent, such as methanol (B129727) or ethanol, which also serves to protonate the imine, making it more susceptible to reduction.

An analogous synthesis for the isomeric compound, 4-bromo-N-(pyridin-3-ylmethyl)aniline, provides a clear procedural template. In this synthesis, 4-bromoaniline and 3-pyridinecarboxaldehyde (B140518) are reacted in methanol and heated to facilitate imine formation. After cooling, sodium borohydride is added portion-wise to effect the reduction. This established procedure for a closely related isomer strongly supports its applicability for the synthesis of this compound.

The reaction conditions for the synthesis of this compound via reductive amination are summarized in the table below, based on the analogous synthesis of its isomer and general principles of reductive amination.

| Parameter | Condition |

|---|---|

| Reactants | 4-bromoaniline and pyridine-2-carboxaldehyde |

| Solvent | Methanol or Ethanol |

| Reducing Agent | Sodium borohydride (NaBH4) |

| Temperature | Initial heating to promote imine formation, followed by cooling for the reduction step. |

| Reaction Time | Typically several hours to ensure complete conversion. |

Purity Assessment and Isolation Techniques

Following the synthesis, the crude this compound must be isolated and purified to remove any unreacted starting materials, by-products, and residual reagents. The purity of the final compound is then assessed using various analytical techniques.

The typical work-up procedure involves quenching the reaction with water, which may cause the product to precipitate. The solid product can then be collected by filtration. If the product remains in solution, it is typically extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

Further purification is generally achieved through column chromatography on silica (B1680970) gel. A suitable eluent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization is another common method for purifying the final product. A suitable solvent or solvent mixture is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the formation of pure crystals upon cooling.

The purity of the isolated this compound is confirmed through a combination of spectroscopic and chromatographic methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide quantitative information about the purity of the sample. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are used to confirm the chemical structure of the compound and to detect any impurities. Mass spectrometry (MS) is employed to determine the molecular weight of the compound, further confirming its identity.

The common techniques for the isolation and purity assessment of this compound are summarized in the table below.

| Technique | Purpose |

|---|---|

| Filtration | Isolation of the crude product if it precipitates from the reaction mixture. |

| Solvent Extraction | Isolation of the product from the aqueous reaction mixture. |

| Column Chromatography | Purification of the crude product. |

| Recrystallization | Final purification of the isolated product. |

| Thin-Layer Chromatography (TLC) | Monitoring the progress of the reaction and chromatographic purification. |

| High-Performance Liquid Chromatography (HPLC) | Assessing the purity of the final compound. |

| Gas Chromatography (GC) | Assessing the purity of the final compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and identity. |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry provide detailed information about the atomic arrangement, functional groups, and mass of a molecule. However, specific experimental data for this compound is not readily found in scientific databases. The following sections describe the expected spectroscopic features based on the analysis of its constituent parts and related molecules.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the bromo-substituted aniline ring, the pyridine ring, the methylene (B1212753) bridge, and the amine group.

The protons on the 4-bromophenyl group would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The four protons of the pyridine ring would exhibit complex splitting patterns in the downfield region of the spectrum.

The methylene (-CH₂-) protons, situated between the two aromatic rings, would likely appear as a singlet or a doublet, depending on the coupling with the N-H proton.

The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule.

Distinct signals would be expected for the ipso, ortho, and meta carbons of the 4-bromophenyl ring, with the carbon atom bonded to the bromine atom being significantly influenced.

The pyridine ring would display five distinct signals for its carbon atoms.

A characteristic signal for the methylene bridge carbon (-CH₂) would also be present.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Assignment | Chemical Shift (ppm) |

| Pyridine-H | δ 8.5-7.2 |

| Aniline-H (ortho to NH) | δ 7.3-7.1 |

| Aniline-H (meta to NH) | δ 6.7-6.5 |

| Methylene (-CH₂-) | δ 4.4-4.2 |

| Amine (N-H) | Broad singlet |

This table is predictive and not based on reported experimental data.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-N bonds, aromatic C-H and C=C bonds, and the C-Br bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 600 - 500 |

This table is predictive and not based on reported experimental data.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would likely involve the cleavage of the C-N bonds, leading to fragments corresponding to the pyridin-2-ylmethyl cation and the 4-bromoanilino radical or cation.

| Ion | Predicted m/z |

| [M]⁺ (C₁₂H₁₁⁷⁹BrN₂) | 262 |

| [M+2]⁺ (C₁₂H₁₁⁸¹BrN₂) | 264 |

| [C₆H₆N]⁺ (pyridin-2-ylmethyl) | 92 |

| [C₆H₅BrN]⁺ (4-bromoanilino) | 171/173 |

This table is predictive and not based on reported experimental data.

X-ray Crystallography of the Free Ligand

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While crystal structures of metal complexes containing the related imine ligand, (E)-4-bromo-N-(pyridin-2-ylmethylene)aniline, have been reported nih.govresearchgate.net, a crystallographic study of the free ligand this compound is not available in the consulted literature. A crystal structure of the imine derivative, (E)-4-bromo-N-(pyridin-2-ylmethylene)aniline, has been documented, revealing a monoclinic crystal system doaj.org. However, the conformational properties of the target aniline, with its flexible -CH₂-NH- linker, would be distinct from the more rigid -CH=N- imine linkage. A crystallographic analysis of this compound would be necessary to definitively determine its solid-state conformation.

Coordination Chemistry and Metal Complexation

Ligand Attributes and Coordination Modes

The specific arrangement of donor atoms and the electronic nature of the aromatic rings define the coordinating capabilities of 4-bromo-N-(pyridin-2-ylmethyl)aniline.

This compound functions as a classic bidentate N,N'-donor ligand. It coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine linker. This chelation forms a stable five-membered ring with the metal ion. Studies on analogous N-(pyridin-2-ylmethyl)aniline derivatives confirm that this coordination mode is common, typically resulting in distorted square planar geometries when complexed with Palladium(II) ions. researchgate.netresearchgate.net The interaction involves the two nitrogen atoms of the ligand and two other ligands, often halides, completing the coordination sphere of the metal. researchgate.net

The amine group in this compound serves as a crucial precursor for the synthesis of related Schiff base (imine) ligands. While the compound itself is a secondary amine, the corresponding primary amine, 4-bromoaniline (B143363), is commonly used to synthesize the Schiff base 4-bromo-N-(pyridin-2-ylmethylidene)aniline through a condensation reaction with 2-pyridinecarboxaldehyde. nih.govchemicalbook.com This resulting imine is a widely utilized ligand in coordination chemistry, forming stable complexes with various transition metals, including nickel(II) and ruthenium(II). nih.govnih.govresearchgate.net The amine precursor is therefore fundamental to accessing this important class of Schiff base ligands.

The coordination properties of the ligand are influenced by both electronic and steric factors.

Steric Factors : The bidentate nature of the ligand imposes a specific "bite angle" (the N-M-N angle). This angle is often less than the ideal 90° for a square planar or 90°/180° for an octahedral geometry, leading to distortions in the final complex structure. For a related ruthenium(II) complex with the Schiff base version of the ligand, the reduced bite angle is a primary cause of distortion from an ideal octahedral geometry. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The bidentate N,N' donor set of this compound makes it particularly suitable for forming complexes with transition metals like palladium.

Palladium(II) complexes of N,N'-bidentate ligands are of significant interest. The synthesis of such complexes typically involves the reaction of a palladium(II) precursor, such as [Pd(CH₃CN)₂Cl₂], with the N-(pyridin-2-ylmethyl)aniline derivative in a suitable solvent like ethanol. researchgate.net This straightforward reaction yields the corresponding dichloro-palladium(II) complex.

The synthesis of Dichloro-(4-bromo-N-((pyridin-2-yl)methyl)aniline)palladium(II) can be achieved by reacting this compound with a palladium(II) salt. Based on analogous structures, the resulting complex is expected to feature a central palladium(II) atom with a square planar geometry. researchgate.netresearchgate.net The palladium atom would be coordinated by the two nitrogen atoms of the organic ligand and two chloride ions.

Table 1: Expected Structural and Spectroscopic Data for Dichloro-(4-bromo-N-((pyridin-2-yl)methyl)aniline)palladium(II)

| Property | Expected Characteristic |

|---|---|

| Coordination Geometry | Distorted Square Planar |

| Metal Center | Palladium(II) |

| Donating Atoms | N(pyridine), N(amine), Cl, Cl |

| ¹H NMR | Downfield shift of pyridine and amine proton signals upon coordination. |

| FT-IR | Shift in C=N (pyridine) and N-H stretching frequencies upon coordination. |

This table is generated based on data from analogous compounds reported in the literature. researchgate.netnih.gov

Palladium(II) Complexes Employing the Amine Ligand

Impact of Aniline (B41778) Moiety Substituents on Complex Properties

Substituents on the phenyl ring of an aniline moiety can significantly alter the electronic and steric properties of the resulting metal complexes. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can influence the electron density on the nitrogen atom of the aniline. This, in turn, affects the coordination bond strength with the metal center.

Electron-donating groups increase the electron density on the nitrogen, potentially leading to stronger coordination to the metal ion. Conversely, electron-withdrawing groups decrease the electron density, which may result in weaker coordination. These electronic effects can be correlated with Hammett constants, which provide a quantitative measure of the electron-donating or -withdrawing character of a substituent.

The position of the substituent on the aniline ring (ortho, meta, or para) also plays a crucial role. Para-substituents, in particular, can exert a more direct electronic influence through resonance effects, which can favor certain resonance structures and affect the planarity of the aniline fragment. For instance, electron-withdrawing substituents at the para position can favor quinoid-like resonance structures, leading to a more planar conformation.

Copper(I) Complexes Derived from Schiff Base Analogues

The Schiff base ligand, [4-Bromo-N-(pyridin-2-yl-methyl-idene)aniline], acts as a bidentate chelating agent, coordinating to a copper(I) center through two nitrogen atoms. nih.govnih.gov In the complex [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)], the copper(I) ion is also bonded to one iodine atom and one phosphorus atom from a triphenylphosphine (B44618) ligand. nih.govnih.gov This results in a four-coordinate copper(I) center. nih.govnih.gov The dihedral angle between the pyridine and bromophenyl rings of the ligand is approximately 19.2°. nih.govnih.gov

Nickel(II) Complexes Derived from Schiff Base Analogues

In the nickel(II) complex, [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)], the [4-Bromo-N-(pyridin-2-ylmethylidene)aniline] ligand also functions as a chelating agent. nih.gov The nickel(II) center is further coordinated to two bidentate 1,1,1,5,5,5-hexafluoropentane-2,4-dionato (hfac) ligands. nih.gov The chelating nature of the [4-Bromo-N-(pyridin-2-ylmethylidene)aniline] ligand enforces a cis-arrangement of the other ligands around the nickel center. nih.gov The phenyl ring of the Schiff base ligand is twisted with respect to the pyridylimine unit by about 30.0°. nih.gov

Structural Analysis of Metal Complexes via Single Crystal X-ray Diffraction

Determination of Coordination Geometries (e.g., distorted tetrahedral, pseudo-octahedral)

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional structures and coordination geometries of metal complexes involving the Schiff base analogue of this compound.

For the copper(I) complex, [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)], the coordination geometry around the copper(I) ion is described as distorted tetrahedral. nih.govnih.gov The distortion from an ideal tetrahedral geometry is primarily caused by the constrained bite angle of the chelating Schiff base ligand, which is approximately 79.3°. nih.gov

In the case of the nickel(II) complex, [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)], the Ni(II) atom exhibits a pseudo-octahedral coordination geometry. nih.govnih.govresearchgate.net The nickel center is coordinated to the two nitrogen atoms of the Schiff base ligand and four oxygen atoms from the two hexafluoropentane-2,4-dionato ligands. nih.gov The Ni-O and Ni-N bond lengths are typical for similar nickel complexes. nih.gov

The following tables summarize the crystallographic data for these complexes.

Crystal Data for [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)] nih.gov

| Parameter | Value |

|---|---|

| Formula | C₃₀H₂₄BrCuIN₂P |

| Molecular Weight | 713.9 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3141(5) |

| b (Å) | 34.7124(16) |

| c (Å) | 8.3792(4) |

| β (°) | 114.321(6) |

| Volume (ų) | 2733.7(3) |

Crystal Data for [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] nih.gov

| Parameter | Value |

|---|---|

| Formula | C₂₂H₁₁BrF₁₂N₂NiO₄ |

| Molecular Weight | 733.95 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 31.251(8) |

| b (Å) | 10.006(3) |

| c (Å) | 17.653(5) |

| β (°) | 103.952(5) |

| Volume (ų) | 5358(2) |

Analysis of Intermolecular Interactions (e.g., C-H⋯Br, C-H⋯O hydrogen bonding, π-π stacking)

The crystal packing of metal complexes incorporating the this compound ligand is stabilized by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of supramolecular architectures.

In a ruthenium(II) complex, [RuCl₂(C₁₂H₉BrN₂)₂], the complex molecules are linked into a three-dimensional network through a combination of C—H⋯Br hydrogen bonds and weak aromatic π–π stacking interactions. nih.gov The π–π stacking occurs with a centroid-to-centroid distance of 4.107 (4) Å. nih.gov

Similarly, the crystal structure of a nickel(II) complex, [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)], is heavily influenced by hydrogen bonding. The packing is characterized by C—H⋯Br interactions that form a hydrogen-bonded ladder structure. nih.govresearchgate.net Furthermore, strong C—H⋯O hydrogen bonding is observed between two oxygen atoms of the hexafluoropentane-2,4-dionato (hfac) ligands and two hydrogen atoms on the pyridine ring of the Schiff base ligand, contributing to the formation of a dimer. nih.govresearchgate.net The specific distances for these interactions have been reported as H6⋯Br at 3.015 (3) Å, H2⋯Br at 3.017 (3) Å, O1⋯H12 at 2.532 (4) Å, and O4⋯H11 at 2.610 (3) Å. nih.gov

In a copper(I) complex, [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)], the crystal packing is dictated by π–π stacking interactions that connect the molecules. These interactions occur between inversion-related pyridine rings, with a measured centroid-centroid distance of 3.404 (3) Å. nih.gov

| Complex | Interaction Type | Description | Distance (Å) | Reference |

|---|---|---|---|---|

| [RuCl₂(C₁₂H₉BrN₂)₂] | π–π stacking | Aromatic rings | 4.107 (4) (centroid-to-centroid) | nih.gov |

| [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] | C—H⋯Br | H6⋯Br | 3.015 (3) | nih.gov |

| H2⋯Br | 3.017 (3) | nih.gov | ||

| C—H⋯O | O1⋯H12 | 2.532 (4) | nih.gov | |

| O4⋯H11 | 2.610 (3) | nih.gov | ||

| [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)] | π–π stacking | Between pyridine rings | 3.404 (3) (centroid-to-centroid) | nih.gov |

Ligand Conformation and Dihedral Angle Relationships within Complexes

In the case of the trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline}dichloridoruthenium(II) complex, the ligand's benzene (B151609) and pyridine rings are substantially twisted relative to each other. Due to disorder in the benzene ring, two dihedral angles have been reported: 62.1 (10)° and 73.7 (11)°. nih.gov This significant deviation from planarity is a key feature of the ligand's conformation in this octahedral ruthenium environment. nih.gov

Conversely, in a distorted tetrahedral copper(I) complex, [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)], the dihedral angle between the pyridine and bromophenyl rings of the diimine ligand is much smaller, measured at 19.2 (2)°. nih.gov This indicates a more planar conformation of the ligand when coordinated to the Cu(I) center in this specific structural context. nih.gov

| Complex | Metal Center Geometry | Dihedral Angle (Pyridyl vs. Phenyl) | Reference |

|---|---|---|---|

| [RuCl₂(C₁₂H₉BrN₂)₂] | Distorted Octahedral | 62.1 (10)° | nih.gov |

| 73.7 (11)° | nih.gov | ||

| [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)] | Distorted Tetrahedral | 19.2 (2)° | nih.gov |

Reaction Mechanism and Kinetic Studies of Metal Complexes

Ligand Substitution Kinetics in Palladium(II) Complexes

The kinetics of ligand substitution reactions for the complex dichloro-(4-bromo-N-((pyridin-2-yl)methyl)aniline)-palladium(II) have been systematically investigated. ukzn.ac.za These studies typically involve the substitution of coordinated chloride ions by incoming nucleophiles, such as thiourea (B124793) and its derivatives, and are monitored using techniques like stopped-flow and UV-Vis spectrophotometry. ukzn.ac.za

To simplify the kinetic analysis, the substitution reactions were conducted under pseudo-first-order conditions. ukzn.ac.za This experimental setup is achieved by using a large excess of the incoming nucleophile, ensuring that its concentration remains effectively constant throughout the reaction. Consequently, the observed rate of reaction depends primarily on the concentration of the palladium(II) complex. The substitution of the chloride ligands by thiourea nucleophiles was found to occur in two distinct steps. ukzn.ac.za

The nature of the incoming nucleophile significantly influences the rate of the substitution reaction. Studies using thiourea (TU), N,N'-dimethylthiourea (DMTU), and N,N,N',N'-tetramethylthiourea (TMTU) as nucleophiles revealed the impact of both steric and electronic factors. ukzn.ac.za

Steric Effects: The reactivity of the nucleophiles was observed to be dependent on their steric bulk. ukzn.ac.za The most sterically hindered nucleophile, TMTU, exhibited the lowest reactivity. ukzn.ac.za This is because the bulky methyl groups impede the approach of the nucleophile to the metal center, slowing down the formation of the transition state in the associative mechanism.

Electronic Effects: The nucleophilicity of the thiourea derivatives also plays a role, although the steric effects appear to be dominant in determining the relative reaction rates among the studied thioureas. ukzn.ac.za

The following table summarizes the observed reactivity trend for the thiourea derivatives:

| Nucleophile | Structure | Steric Hindrance | Relative Reactivity |

| Thiourea (TU) | (NH₂)₂CS | Low | High |

| N,N'-dimethylthiourea (DMTU) | (CH₃NH)₂CS | Medium | Medium |

| N,N,N',N'-tetramethylthiourea (TMTU) | ((CH₃)₂N)₂CS | High | Low |

Electronic Effects on Complex Reactivity and Stability

The electronic properties of the bidentate N,N'-donor ligand, modified by substituents on the aniline (B41778) moiety, have a pronounced effect on the reactivity of the palladium(II) complex. ukzn.ac.za The presence of the electron-withdrawing bromo group on the para-position of the aniline ring in 4-bromo-N-(pyridin-2-ylmethyl)aniline influences the electronic environment of the palladium center. ukzn.ac.za

Electron-withdrawing groups pull electron density away from the amine nitrogen that is coordinated to the metal. ukzn.ac.za This reduction in electron density on the ligand moiety leads to an increase in the electrophilicity of the palladium(II) center. A more electrophilic metal center is more susceptible to nucleophilic attack, thereby increasing the rate of the substitution reaction. ukzn.ac.za

In a comparative study with analogous complexes bearing different substituents on the aniline ring, a clear trend was established: the reactivity of the complexes increases with the presence of electron-withdrawing substituents and decreases when electron-donating groups are present. ukzn.ac.za

The table below illustrates the effect of substituents on the reactivity of the palladium(II) complexes:

| Substituent on Aniline (para-position) | Electronic Effect | Effect on Pd(II) Electrophilicity | Complex Reactivity |

| -OCH₃ (methoxy) | Electron-donating | Decreases | Low |

| -C₂H₅ (ethyl) | Electron-donating | Decreases | Low |

| -H (hydrogen) | Neutral | Baseline | Medium |

| -F (fluoro) | Electron-withdrawing | Increases | High |

| -Br (bromo) | Electron-withdrawing | Increases | High |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic characteristics of molecular systems. For molecules structurally related to 4-bromo-N-(pyridin-2-ylmethyl)aniline, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized geometries and electronic properties.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For instance, in a study on 4-bromoanilinium perchlorate, the HOMO and LUMO energies were calculated to be -7.273 eV and -3.169 eV, respectively, resulting in an energy gap of 4.104 eV. This relatively large energy gap suggests significant molecular stability.

The distribution of these orbitals provides further insight. In related anilinic compounds, the HOMO is often localized on the aniline (B41778) ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed across the aromatic systems, highlighting potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is crucial for understanding intermolecular interactions and predicting the initial stages of a chemical reaction.

Furthermore, DFT calculations allow for the determination of various global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These are derived from the HOMO and LUMO energies and include:

Ionization Potential (I ≈ -EHOMO)

Electron Affinity (A ≈ -ELUMO)

Electronegativity (χ = (I+A)/2)

Chemical Hardness (η = (I-A)/2)

Softness (S = 1/η)

Electrophilicity Index (ω = χ²/2η)

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

| Parameter | Description | Typical Calculated Value (eV) for related compounds |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -7.273 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -3.169 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.104 |

Computational Insights into Reaction Mechanisms

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For derivatives of this compound, theoretical calculations can map out potential energy surfaces for various transformations, such as palladium-catalyzed cross-coupling reactions. These studies can identify transition states, intermediates, and the associated activation energies, providing a detailed, step-by-step picture of the reaction pathway.

For example, in the context of Suzuki cross-coupling reactions involving similar bromo-substituted aromatic amines, computational models can explain regioselectivity—why the reaction occurs at a specific bromine atom when multiple are present. DFT calculations can reveal that the activation barrier for C-Br bond activation at one site is lower than at another, thus favoring a particular product.

In one study, computational analysis revealed that the interaction between a pyridine (B92270) nitrogen atom and the palladium catalyst could lead to the hydrolysis of an imine bond in a related Schiff base. This highlights the power of computational chemistry to explain unexpected experimental outcomes.

Furthermore, kinetic studies of reactions, such as the atmospheric reaction of aniline derivatives with hydroxyl radicals, have been computationally modeled. These studies can determine the rate coefficients and identify the most favorable reaction pathways, which in the case of 4-methyl aniline, involved abstraction of a hydrogen atom from the amine group.

Prediction of Molecular Properties and Ligand-Metal Interactions

Theoretical calculations are highly effective in predicting the geometric and electronic properties of molecules, which often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy. For instance, DFT calculations on a related Schiff base showed good correlation with experimental X-ray diffraction data for bond angles, such as the Br1-C12-C13 angle. Any discrepancies are often attributed to the fact that calculations are typically performed for an isolated molecule in the gas phase, whereas experimental data is from the solid state where intermolecular forces are at play.

In the context of coordination chemistry, computational methods are invaluable for studying the interactions between ligands like this compound and metal ions. These studies can predict the geometry of the resulting metal complexes, which is often a distorted octahedral or pseudo-octahedral geometry.

Key parameters that can be computationally determined for ligand-metal complexes include:

Metal-Ligand Bond Lengths: Calculations can accurately predict the distances between the metal center and the coordinating nitrogen atoms of the ligand.

Bite Angle: The N-Metal-N angle formed by the chelating ligand can be calculated, which is a key factor in the distortion of the complex's geometry from the ideal shape.

Binding Energy: The strength of the interaction between the ligand and the metal can be quantified.

Electronic Structure of the Complex: DFT can be used to analyze the molecular orbitals of the final complex, explaining its stability, color, and magnetic properties.

Advanced Research Applications

Utilization as a Scaffold for Novel Functional Materials

The molecular framework of 4-bromo-N-(pyridin-2-ylmethylidene)aniline serves as a foundational scaffold for constructing novel metal-organic complexes with distinct structural and potentially functional properties. By reacting this ligand with various metal centers, researchers can create discrete molecular materials whose characteristics are dictated by the coordination geometry of the metal ion and the inherent properties of the ligand.

For instance, the reaction with ruthenium(II) chloride leads to the formation of a trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ²N,N′}dichloridoruthenium(II) complex, [RuCl₂(C₁₂H₉BrN₂)₂]. nih.gov In this material, the ruthenium(II) cation is situated on a center of inversion, coordinated by four nitrogen atoms from two bidentate Schiff base ligands in the equatorial plane and two chlorine atoms in a trans axial arrangement. nih.gov This results in a distorted octahedral coordination environment. nih.gov The specific geometry and the presence of the bromo-substituent are critical in guiding the assembly of these molecules into larger, ordered structures, demonstrating the utility of the parent compound as a building block for crystalline materials.

Similarly, the compound has been used to synthesize a nickel(II) complex, [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)], where the nickel atom exhibits a pseudo-octahedral coordination geometry. iucr.orgresearchgate.netnih.gov The ability of the ligand to enforce a specific arrangement—in this case, a cis-arrangement—around the metal center is a key feature in designing functional molecular units. iucr.orgnih.gov These discrete complexes represent foundational materials that could be explored for applications in areas such as molecular magnetism or electronics, where the precise arrangement of metal ions and ligands is paramount.

Ligand Design for Specialized Catalytic Systems

Bidentate Schiff bases are a widely utilized class of ligands in coordination chemistry, and their metal complexes often exhibit significant catalytic activities. nih.gov The structure of 4-bromo-N-(pyridin-2-ylmethylidene)aniline is particularly well-suited for designing ligands for specialized catalytic systems. The two nitrogen atoms form a stable chelate ring with a metal center, which is a crucial feature for many catalysts.

The ruthenium(II) complex synthesized from this ligand is a pertinent example. nih.gov Ruthenium complexes containing Schiff base ligands are known to display interesting catalytic reactivities. nih.gov The electronic properties of the ligand can be fine-tuned; for example, the bromine atom on the aniline (B41778) ring acts as an electron-withdrawing group, which can modulate the electron density at the metal center. This, in turn, can influence the catalytic activity and selectivity of the complex in reactions such as hydrogenations, transfer hydrogenations, or oxidations.

Furthermore, related studies on thiophene-containing Schiff bases in palladium-catalyzed Suzuki cross-coupling reactions have shown that the nature of the ligand is fundamental to the success of the catalytic cycle. mdpi.com The study highlighted that preventing unwanted interactions between the ligand and the palladium catalyst is crucial to avoid hydrolysis of the imine bond and deactivation of the catalyst. mdpi.com This underscores the importance of intelligent ligand design, for which 4-bromo-N-(pyridin-2-ylmethyl)aniline serves as a valuable platform, offering a stable coordination environment that can be systematically modified to optimize performance in specialized catalytic applications.

Exploration in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. 4-bromo-N-(pyridin-2-ylmethylidene)aniline and its metal complexes have proven to be excellent subjects for exploration in this area due to their rich variety of non-covalent interactions.

In the crystal structure of the ruthenium(II) complex, [RuCl₂(C₁₂H₉BrN₂)₂], adjacent molecules are connected through weak intermolecular C—H···Cl hydrogen bonds, forming a layered arrangement. nih.gov These layers are further linked by C—H···Br hydrogen bonds and weak aromatic π–π stacking interactions, with a centroid-to-centroid distance of 4.107 (4) Å, to build a complete three-dimensional supramolecular network. nih.gov

The nickel(II) complex, [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)], also displays a rich network of intermolecular forces. iucr.orgresearchgate.net The crystal packing is dominated by C—H···Br interactions, which organize the molecules into a hydrogen-bonded ladder. iucr.orgresearchgate.netnih.govnih.gov Additionally, strong hydrogen bonds are observed between the oxygen atoms of the hexafluoropentane-2,4-dionato ligands and hydrogen atoms on the pyridine (B92270) ring of the Schiff base ligand. iucr.orgresearchgate.netnih.gov

Table 1: Selected Crystallographic and Geometric Data for Metal Complexes

| Parameter | [RuCl₂(C₁₂H₉BrN₂)₂] nih.gov | [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] iucr.orgresearchgate.net | [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)] nih.gov |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/n | C2/c | P-1 |

| Metal Coordination Geometry | Distorted Octahedral | Pseudo-octahedral | Distorted Tetrahedral |

| Ligand Bite Angle (N—M—N) | 76.9 (1)° | Not specified | Not specified |

| Dihedral Angle (Pyridine-Phenyl) | 62.1 (10)° and 73.7 (11)° | Not specified | 19.2 (2)° |

Table 2: Key Supramolecular Interactions and Distances

| Interaction Type | Complex | Distance (Å) |

|---|---|---|

| π–π Stacking | [RuCl₂(C₁₂H₉BrN₂)₂] nih.gov | 4.107 (4) |

| π–π Stacking | [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)] nih.gov | 3.404 (3) |

| C—H···Br Hydrogen Bond | [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] nih.gov | 3.015 (3) and 3.017 (3) |

| C—H···O Hydrogen Bond | [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] nih.gov | 2.532 (4) and 2.610 (3) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-N-(pyridin-2-ylmethylidene)aniline |

| trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ²N,N′}dichloridoruthenium(II) |

| [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κ²N,N′]bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κ²O,O′)nickel(II) |

| [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κ²N,N′]iodido(triphenylphosphane-κP)copper(I) |

| Ruthenium(II) chloride |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes and Derivatizations

Future research should prioritize the development of more efficient and sustainable synthetic methodologies for 4-bromo-N-(pyridin-2-ylmethyl)aniline and its derivatives. While existing routes may involve the reaction of a brominated aniline (B41778) with a pyridine (B92270) derivative, there is considerable scope for improvement. evitachem.com Exploring one-pot reactions, microwave-assisted synthesis, or flow chemistry could significantly enhance reaction yields, reduce reaction times, and minimize waste.

Furthermore, the development of novel derivatizations is a crucial avenue for expanding the compound's utility. The inherent reactivity of the aniline and pyridine rings allows for a wide range of modifications.

Potential Derivatization Strategies:

| Target Site | Reaction Type | Potential Functional Groups | Desired Outcome |

| Aniline Ring (C-Br bond) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Aryl, alkyl, alkynyl groups | Tune electronic properties, extend conjugation |

| Aniline Ring (aromatic C-H) | C-H activation/functionalization | Various functional groups | Increase molecular complexity, create new ligands |

| Aniline Nitrogen | N-alkylation, N-arylation | Additional coordinating groups | Create polydentate ligands for complex structures |

| Pyridine Ring | Electrophilic substitution | Nitro, halogen groups | Modify ligand field strength, introduce new reactive sites |

For instance, leveraging the bromine atom for palladium-catalyzed cross-coupling reactions could yield a library of new compounds with tailored electronic and photophysical properties. nih.govresearchgate.net The synthesis of Schiff base derivatives, by reacting the aniline precursor with various aldehydes, is another promising route to create versatile ligands for coordination chemistry. nih.gov

Expansion to Other Transition Metal Systems

The coordination chemistry of ligands similar to this compound has been explored with metals like Ruthenium(II) and Nickel(II). nih.govnih.govresearchgate.net These studies reveal that the N,N' bidentate chelation from the pyridine and aniline nitrogen atoms provides a stable coordination environment. nih.gov A significant opportunity lies in expanding the coordination chemistry to a broader range of transition metals.

The flexibility of related ligands has been shown to produce diverse structures, including discrete complexes, dimers, and 1D coordination polymers with metals such as copper, cobalt, and manganese. rsc.org Exploring the complexation of this compound with other d-block elements could yield novel complexes with interesting magnetic, catalytic, or optical properties.

Potential Transition Metal Systems for Exploration:

| Metal Ion | Potential Geometry | Potential Application Area | Rationale |

| Copper(I/II) | Tetrahedral, Square Planar, Octahedral | Catalysis, Luminescent materials | Known to form diverse coordination geometries rsc.org |

| Cobalt(II/III) | Tetrahedral, Octahedral | Magnetic materials, Catalysis | Variable oxidation states and magnetic properties rsc.org |

| Zinc(II) | Tetrahedral | Luminescent sensors | d¹⁰ configuration often leads to emissive complexes rsc.org |

| Palladium(II)/Platinum(II) | Square Planar | Catalysis, OLEDs | Important in cross-coupling and as phosphorescent emitters wikipedia.org |

| Rhodium(III)/Iridium(III) | Octahedral | Catalysis, Photoredox catalysts | Known to form robust, catalytically active complexes wikipedia.org |

Systematic studies involving various metal precursors and reaction conditions will be essential to isolate and characterize these new coordination compounds, paving the way for their application in diverse fields.

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

To unlock the full potential of this compound and its derivatives, a deep understanding of their reaction mechanisms and structure-property relationships is essential. A combined approach, integrating experimental studies with high-level computational modeling, offers a powerful strategy for mechanistic elucidation.

Computational methods, particularly Density Functional Theory (DFT), can provide invaluable insights into molecular structure, electronic properties, and reaction pathways. nih.govresearchgate.netmdpi.com For example, DFT calculations can be used to model the transition states of synthetic reactions, helping to optimize conditions for higher yields and selectivity. For metal complexes, these calculations can predict geometries, analyze bonding (e.g., through Natural Bond Orbital analysis), and interpret spectroscopic data. rsc.orgresearchgate.net

Integrated Experimental and Computational Workflow:

Synthesis & Characterization: Synthesize target molecules and complexes and characterize them using techniques like NMR, FT-IR, UV-Vis, and X-ray crystallography. rsc.org

Computational Modeling: Perform DFT calculations to optimize molecular geometries, calculate vibrational frequencies, and predict electronic spectra for comparison with experimental data. researchgate.net

Property Prediction: Use computational tools to calculate key electronic parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and non-linear optical (NLO) properties to understand reactivity and predict potential applications. researchgate.netresearchgate.net

Mechanistic Investigation: Model reaction pathways for synthesis, derivatization, or catalytic cycles to identify key intermediates and transition states, providing a detailed mechanistic picture. mdpi.com

This synergistic approach has been successfully applied to related systems to understand their electronic structure and reactivity, and its application here will accelerate the discovery and optimization of new functional molecules and materials. researchgate.netrsc.org

Rational Design Principles for Targeted Material Science Applications

The structural and electronic features of this compound make it an attractive building block for the rational design of advanced materials. The principles of crystal engineering and molecular design can be applied to create materials with specific, pre-determined functions. nih.govresearchgate.net

In the realm of coordination polymers and metal-organic frameworks (MOFs), the bidentate nature of the ligand can be exploited to construct extended networks. By carefully selecting metal nodes and ancillary ligands, it is possible to control the dimensionality and topology of the resulting framework, leading to materials with applications in gas storage, separation, or heterogeneous catalysis. rsc.org The bromine substituent offers a handle for post-synthetic modification, allowing for the fine-tuning of pore environments and properties.

Furthermore, derivatives of this compound could find use in organic electronics. Triphenylamine derivatives containing bromo-functional groups are key intermediates in the synthesis of hole-transporting polymers like TFB, which are used in organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com By incorporating the this compound moiety into conjugated polymer backbones, it may be possible to develop new hole-transport materials with improved charge mobility and device performance. Computational screening can guide this process by predicting the electronic properties, such as ionization potential and reorganization energy, of candidate polymer structures before their synthesis.

The rational design process would involve:

Targeted Property Definition: Identifying a desired material property (e.g., porosity, charge mobility, luminescence).

Molecular Modeling: Using computational chemistry to design derivatives of this compound predicted to exhibit the target property. researchgate.net

Guided Synthesis: Synthesizing the most promising candidates identified through modeling.

Property Measurement: Experimentally verifying the properties of the newly synthesized materials and using the feedback to refine future designs.

By applying these principles, researchers can move beyond serendipitous discovery and toward the deliberate creation of high-performance materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-N-(pyridin-2-ylmethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between p-bromoaniline derivatives and pyridylmethyl electrophiles. For example, ferrocenecarboxaldehyde can react with p-bromoaniline in the presence of molecular sieves (3 Å) under reflux, followed by chromatographic purification (e.g., silica gel) to isolate the product . Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of aldehyde to amine), reaction time (2–18 hours), and temperature (room temperature to reflux). Yields (~64%) may vary due to byproduct formation, necessitating rigorous purification .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated solvents (e.g., CDCl₃) is critical. The parent compound, N-(pyridin-2-ylmethyl)aniline, shows distinct ¹H NMR signals for the pyridyl protons (δ 8.5–7.1 ppm) and aromatic aniline protons (δ 7.3–6.7 ppm), with coupling patterns confirming substitution . For the brominated analog, ¹³C NMR can verify the Br substituent’s electronic effects on ring carbons. Mass spectrometry (HRMS) is used to confirm molecular weight (e.g., C₁₂H₁₀BrN₃) .

Q. What crystallographic methods are used to resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is employed. For example, related compounds like 4-chloro-N-(2-pyridyl)aniline show dihedral angles between aromatic rings (41.8–49.2°) and intermolecular N–H⋯N hydrogen bonding, which stabilize the crystal lattice . Data collection at 296 K with R factors <0.05 ensures accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence substitution kinetics in palladium(II) complexes of this compound?

- Methodological Answer : In Pd(II) complexes (e.g., dichloro-(this compound)-palladium(II)), the bromine’s electron-withdrawing nature accelerates chloride substitution by thiourea nucleophiles. Kinetic studies under pseudo-first-order conditions (using stopped-flow UV-Vis spectroscopy) reveal rate constants dependent on nucleophile concentration (0.1–1.0 mM) and temperature (25–45°C). Data fitting to Eyring equations quantifies activation parameters (ΔH‡, ΔS‡) .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies in yields (e.g., 64% vs. lower literature values) may arise from purification challenges (e.g., column chromatography efficiency). Reproducibility requires strict control of anhydrous conditions and molecular sieve activation. Spectral inconsistencies (e.g., NMR peak splitting) could indicate tautomerism or residual solvents; deuterated solvent purity and degassing are critical .

Q. What strategies are effective in designing catalytic systems using this compound as a ligand?

- Methodological Answer : The pyridylmethylaniline scaffold acts as a N,N’-bidentate ligand in transition-metal complexes (e.g., Pd, Rh). For example, Rh(III) complexes with brominated analogs enable regioselective cyclometalation, as shown in pyrenylidene derivatives . Ligand design must balance steric bulk (Br substituent) and electronic tunability (via substituent variation) to optimize catalytic activity in cross-coupling or oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.